

An In-depth Technical Guide to 2-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-nitrobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-4-nitrobenzaldehyde**, a key intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document outlines its chemical structure, physicochemical properties, a detailed synthesis protocol, and its significant applications.

Chemical Structure and Identification

2-Fluoro-4-nitrobenzaldehyde is an aromatic compound characterized by a benzene ring substituted with a fluorine atom at position 2, a nitro group at position 4, and a formyl (aldehyde) group at position 1.

Chemical Structure:

CAS Number: 157701-72-9[1]

Physicochemical and Spectroscopic Data

The unique arrangement of the electron-withdrawing nitro and fluoro groups, along with the reactive aldehyde functionality, imparts specific chemical and physical properties to the molecule. These properties are crucial for its role as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **2-Fluoro-4-nitrobenzaldehyde**

| Property | Value | Reference |
|---------------------|--|-----------|
| Molecular Formula | C ₇ H ₄ FNO ₃ | [2][3] |
| Molecular Weight | 169.11 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 98-100 °C | [2] |
| Boiling Point | 301.5 ± 27.0 °C (Predicted) | [2] |
| Density | 1.443 g/cm ³ | [2] |
| Flash Point | 136.2 ± 23.7 °C | [2] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [1][3] |

Spectroscopic Characterization:

While comprehensive, experimentally verified spectroscopic data for **2-Fluoro-4-nitrobenzaldehyde** is not readily available in public databases, the expected spectral characteristics can be inferred based on its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show a downfield singlet for the aldehydic proton (around 10 ppm). The aromatic region would display complex splitting patterns for the three aromatic protons, influenced by fluorine-proton and proton-proton coupling.
- ¹³C NMR: The carbon NMR spectrum would exhibit seven distinct signals. The carbonyl carbon of the aldehyde would appear significantly downfield (around 190 ppm). The aromatic carbons will show resonances in the 110-160 ppm range, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF).
- IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) of the aldehyde at approximately 1700-1720 cm⁻¹, and strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A C-F stretching vibration would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (169.11). Fragmentation patterns would likely involve

the loss of the aldehyde proton, the nitro group, and other characteristic fragments.

Synthesis Protocol

A common synthetic route to **2-Fluoro-4-nitrobenzaldehyde** involves the oxidation of the corresponding alcohol, which is in turn prepared by the reduction of 2-fluoro-4-nitrobenzoic acid.

Experimental Protocol: Synthesis of **2-Fluoro-4-nitrobenzaldehyde**

This protocol is a two-step process starting from 2-fluoro-4-nitrobenzoic acid.

Step 1: Synthesis of (2-fluoro-4-nitrophenyl)methanol

- To a solution of 2-fluoro-4-nitrobenzoic acid (1.2 g) in tetrahydrofuran (10 mL) at 0 °C, slowly add borane-tetrahydrofuran complex (16.21 mL, 1 M) dropwise.
- Heat the reaction mixture to 80 °C and maintain for 3 hours.
- After completion, cool the reaction to room temperature.
- Acidify the mixture by adding 1N aqueous hydrochloric acid solution (20 mL).
- Extract the product with ethyl acetate.
- Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (2-fluoro-4-nitrophenyl)methanol.

Step 2: Synthesis of **2-fluoro-4-nitrobenzaldehyde**

- Mix the (2-fluoro-4-nitrophenyl)methanol (0.91 g) obtained from Step 1 with manganese dioxide (1.1 g) in dichloromethane (20 mL).
- Stir the mixture overnight at room temperature.

- Filter the reaction mixture through diatomaceous earth.
- Concentrate the filtrate under reduced pressure to obtain **2-fluoro-4-nitrobenzaldehyde**.

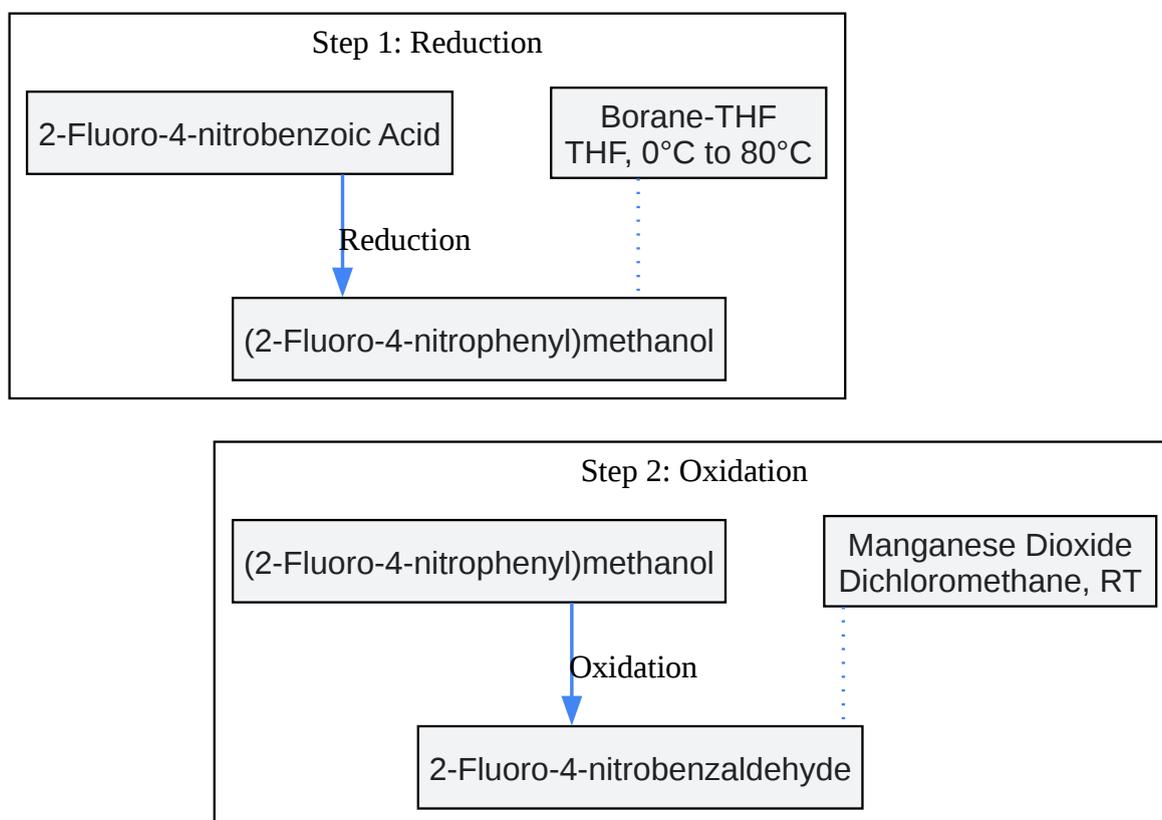
Applications in Research and Drug Development

2-Fluoro-4-nitrobenzaldehyde is a valuable intermediate in the synthesis of a wide range of organic compounds due to its reactive functional groups.

- **Pharmaceutical Synthesis:** It serves as a crucial building block for the development of fluorinated drug compounds. The presence of the fluorine atom can enhance metabolic stability and bioavailability of the final drug molecule.
- **Agrochemicals and Dyes:** The reactive aldehyde and electron-withdrawing nitro group make it a suitable precursor for the preparation of various agrochemicals and dyes.
- **Organic Synthesis:** In organic synthesis, it is employed in nucleophilic substitution and condensation reactions to construct more complex molecular architectures.
- **Fluorescent Probes:** Its chemical properties are also utilized in the synthesis of fluorescent probes for various imaging applications.

Logical Workflow Diagram

The following diagram illustrates the synthetic pathway for **2-Fluoro-4-nitrobenzaldehyde** as described in the experimental protocol.



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Synthesis of **2-Fluoro-4-nitrobenzaldehyde**.

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